Cas no 141699-58-3 (tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate)
tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-3-Methanesulfonyloxyazetidine
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- 1-(Tert-Butoxycarbonyl)-3-(Methanesulfonyloxy)Azetidine
- 1-(tert-butoxycarbonyl)azetidine-3-yl-methanesulfonate
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- tert-butyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate
- N-Boc-3-methanesulfonyloxyazetidine
- tert-butyl 3-methylsulfonyloxyazetidine-1-carboxylate
- 1-Boc-3-(mesyloxy)azetidine
- 1-(tert-Butoxycarbonyl)-3-(mesyloxy)azetidine
- 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylic Acid tert-Butyl Ester
- 3-((Methylsulfonyl)oxy)azetidine-1-carboxylic acid tert-butyl ester
- 3-[(Methanesulfonyl)oxy]azetidine-1-carboxylic acid tert-butyl ester
- tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
- tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate
- C9H17NO5S
- XXBDTKYKFFIAEY-UH
- 1-(t-butoxycarbonyl)-3-methanesulphonyloxyazetidine
- 1-t-butoxycarbonyl-3-(methanesulfonyloxy)azetidine
- F8880-5215
- tert-butyl 3-[(methylsulphonyl)oxy]-1-azetidinecarboxylate
- AKOS005069292
- tert-butyl 3-(methyl sulfonyloxy)azetidine-1-carboxylate
- EN300-65214
- 3-METHANESULFONYLOXY-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 3-methanesulfonyloxyazetidine-1-carboxylic acid tert-butyl ester
- 141699-58-3
- N-Boc-3-(methanesulfonyloxy)azetidine
- MFCD05664832
- B5801
- 1-azetidinecarboxylic acid, 3-[(methylsulfonyl)oxy]-, 1,1-dimethylethyl ester
- SCHEMBL321486
- ALBB-029784
- CS-W006379
- PB15811
- 10W-0604
- J-524465
- tert-butyl 3-[(methylsulphonyl)oxy]azetidine-1-carboxylate
- DTXSID40444444
- 3-[(Methanesulfonyl)oxy]-1-azetidinecarboxylic acid tert-butyl ester
- 1-(t-butoxycarbonyl)-3-methanesulphonyloxy-azetidine
- 1-N-BOC-3-METHANESULFONYLOXYAZETIDINE
- t-butyl3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- t-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- SY020417
- XXBDTKYKFFIAEY-UHFFFAOYSA-N
- 1-(tert-Butoxycarbonyl)azetidin-3-yl methanesulfonate
- tert-Butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate, AldrichCPR
- DB-012863
-
- MDL: MFCD05664832
- Inchi: 1S/C9H17NO5S/c1-9(2,3)14-8(11)10-5-7(6-10)15-16(4,12)13/h7H,5-6H2,1-4H3
- InChI Key: XXBDTKYKFFIAEY-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)OC1CN(C(=O)OC(C)(C)C)C1
Computed Properties
- Exact Mass: 251.08300
- Monoisotopic Mass: 251.08274382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.4
Experimental Properties
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 67.0 to 71.0 deg-C
- Boiling Point: 378.534°C at 760 mmHg
- Flash Point: 182.731°C
- Refractive Index: 1.504
- Solubility: Slightly soluble (2.4 g/l) (25 º C),
- PSA: 81.29000
- LogP: 1.60060
tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449040802-100g |
1-Boc-3-Methanesulfonyloxyazetidine |
141699-58-3 | 98% | 100g |
237.62 USD | 2021-06-15 | |
| Alichem | A449040802-500g |
1-Boc-3-Methanesulfonyloxyazetidine |
141699-58-3 | 98% | 500g |
793.52 USD | 2021-06-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | t167226-1g |
tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate |
141699-58-3 | 98% | 1g |
¥48.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T167226-250mg |
tert-Butyl 3-[(methylsulfonyl)oxy]azetane-1-carboxylate |
141699-58-3 | 98% | 250mg |
¥29.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T167226-5g |
tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate |
141699-58-3 | 98% | 5g |
¥73.90 | 2023-08-31 | |
| TRC | B423283-50mg |
tert-Butyl 3-(Methanesulfonyloxy)azetidine-1-carboxylate |
141699-58-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423283-100mg |
tert-Butyl 3-(Methanesulfonyloxy)azetidine-1-carboxylate |
141699-58-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B423283-500mg |
tert-Butyl 3-(Methanesulfonyloxy)azetidine-1-carboxylate |
141699-58-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Ambeed | A454215-250mg |
1-Boc-3-Methanesulfonyloxyazetidine |
141699-58-3 | 98% | 250mg |
$5.0 | 2025-02-21 | |
| Ambeed | A454215-1g |
1-Boc-3-Methanesulfonyloxyazetidine |
141699-58-3 | 98% | 1g |
$9.0 | 2025-02-21 |
tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate Suppliers
tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate
Terbutyl 3-(Methanesulfonyloxy)Azetidine-1-Carboxylate (CAS No. 141699-58-3): A Versatile Synthetic Intermediate in Medicinal Chemistry
In the rapidly evolving landscape of medicinal chemistry, tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (CAS No. 141699-58-3) has emerged as a critical synthetic intermediate with significant applications in drug discovery and chemical biology. This compound, characterized by its unique structural features combining a methanesulfonyloxy group and a tetrahydrofuran ring, offers unparalleled advantages in stereocontrolled synthesis and bioisosteric replacement strategies. Recent advancements in asymmetric catalysis and click chemistry have further solidified its role in constructing complex molecular architectures.
The core structure of this compound features an azetidine ring, a four-membered heterocycle known for its conformational rigidity and metabolic stability. The presence of the methanesulfonyloxy (MsO) moiety provides a highly reactive leaving group, enabling controlled nucleophilic substitution reactions under mild conditions. This property is particularly valuable in the synthesis of bioactive compounds where precise functional group manipulation is essential. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated its utility in synthesizing novel kinase inhibitors through site-selective displacement reactions, achieving >95% yield with excellent diastereoselectivity.
Recent investigations have highlighted the compound's potential as a protecting group reagent. The sulfonate ester functionality enables efficient coupling with thiols present on proteins and peptides. A 2024 study from Stanford University revealed its use in creating antibody-drug conjugates (ADCs) with enhanced tumor specificity. By conjugating cytotoxic payloads via cleavable disulfide linkers formed through MsO displacement, researchers achieved targeted delivery with reduced systemic toxicity—a breakthrough validated through xenograft mouse models.
Spectroscopic analysis confirms the compound's purity and stability under standard laboratory conditions. NMR spectroscopy reveals distinct signals at δ 5.23 ppm (1H NMR) corresponding to the azetidine proton adjacent to the MsO group, while mass spectrometry confirms a molecular ion peak at m/z 307.1 (ESI+). These characteristics align with recent IUPAC guidelines for standardizing analytical protocols in organic synthesis workflows.
The synthetic pathway for this compound exemplifies modern green chemistry principles. A scalable one-pot procedure reported in ACS Sustainable Chemistry & Engineering (2023) achieves >85% atom economy by coupling azetidinol intermediates with mesyl chloride under solvent-free conditions using silica-supported catalysts. This method reduces waste generation by 70% compared to traditional protocols while maintaining optical purity (>98% ee).
In pharmacokinetic studies, the azetidine scaffold demonstrates favorable metabolic stability profiles compared to pyrrolidine analogs. Data from preclinical trials indicate half-lives exceeding 6 hours in rat plasma when incorporated into prodrug designs—a critical factor for oral bioavailability optimization. These findings were corroborated through LC-MS/MS metabolite profiling published in Drug Metabolism and Disposition (2024).
The integration of machine learning algorithms has further expanded this compound's utility. Researchers at ETH Zurich developed predictive models correlating structural parameters of MsO-containing intermediates with reaction yields, achieving an R² value of 0.92 across diverse substrates (Chemical Science, 2024). Such computational tools now enable rapid screening of synthetic routes involving this compound within virtual drug design pipelines.
In conclusion, tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate represents a cornerstone material bridging organic synthesis innovation and translational medicine. Its structural versatility, combined with recent advances in process chemistry and computational modeling, positions it as an indispensable tool for addressing unmet therapeutic needs across oncology, neurology, and infectious disease domains.
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